2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane
Overview
Description
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is an organic compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol It is a derivative of 1,3-dioxolane, a five-membered cyclic acetal, and features a phenoxymethyl group substituted at the second position of the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane can be achieved through several methods. One common approach involves the ring-opening of epoxides in the presence of ketones, catalyzed by graphene oxide under ultrasonic irradiation . Another method utilizes Brønsted acids to activate the dimerization reaction of glycol, leading to the formation of 2-methyl-1,3-dioxolane via acetaldehyde .
Industrial Production Methods
Industrial production of this compound typically involves the use of silica gel catalysis. This method is efficient and scalable, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various carbonyl compounds, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in proteomics research for studying protein interactions and functions.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane involves its ability to undergo ring-opening polymerization (ROP) and other reactions. The compound can act as a monomer in the formation of poly(α-hydroxy acid)s (PAHAs) through the ROP of 1,3-dioxolane-4-ones . This process is facilitated by the presence of specific catalysts and reaction conditions, leading to the formation of functional polymers with various applications.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler cyclic acetal without the phenoxymethyl substitution.
2-Methyl-1,3-dioxolane: Similar structure but lacks the phenoxymethyl group.
1,4-Dioxane: A six-membered cyclic ether with different chemical properties.
Uniqueness
2-(2-Methyl-phenoxymethyl)-[1,3]dioxolane is unique due to the presence of the phenoxymethyl group, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-[(2-methylphenoxy)methyl]-1,3-dioxolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-9-4-2-3-5-10(9)14-8-11-12-6-7-13-11/h2-5,11H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMUQDHZCGFZKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2OCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590066 | |
Record name | 2-[(2-Methylphenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850348-76-4 | |
Record name | 2-[(2-Methylphenoxy)methyl]-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90590066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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